molecular formula C16H14N2S B12511483 2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B12511483
M. Wt: 266.4 g/mol
InChI Key: QYOVGGRICFJFEJ-UHFFFAOYSA-N
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Description

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes both imidazole and thiazole rings. The presence of these rings contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with benzyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. Molecular docking studies have revealed that the compound can bind to DNA and proteins involved in cell cycle regulation, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of both imidazole and thiazole rings allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2

InChI Key

QYOVGGRICFJFEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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